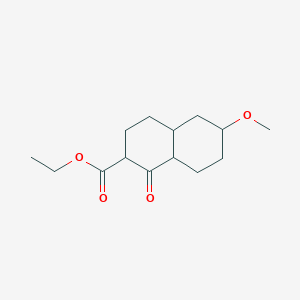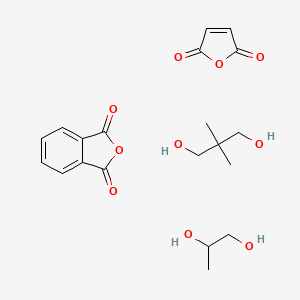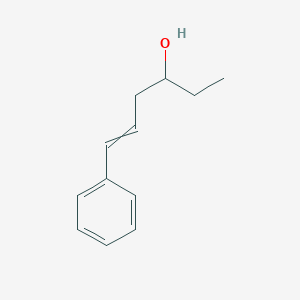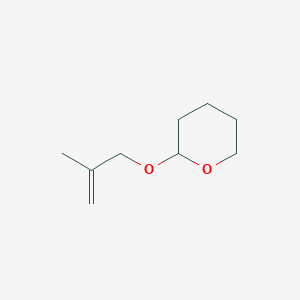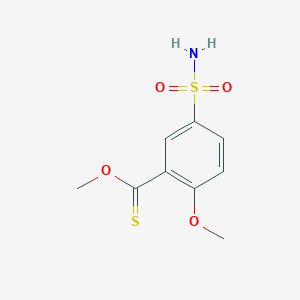
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate is a chemical compound with the molecular formula C10H13NO5S2 It is known for its unique structure, which includes a methoxy group, a sulfamoyl group, and a carbothioate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Etherification: The phenol hydroxyl group of salicylic acid is etherified to introduce the methoxy group.
Amination: The sulfonyl chloride derivative is then aminated to form the sulfamoyl group.
Esterification: Finally, esterification is carried out to introduce the carbothioate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methoxy and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and carbothioate groups may also play a role in modulating the compound’s biological activity by affecting its solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- Methyl 5-sulfamoyl-2-methoxybenzoate
- 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
Uniqueness
O-Methyl 2-methoxy-5-sulfamoylbenzene-1-carbothioate is unique due to the presence of the carbothioate group, which is not commonly found in similar compounds. This group may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
54670-59-6 |
|---|---|
Fórmula molecular |
C9H11NO4S2 |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
O-methyl 2-methoxy-5-sulfamoylbenzenecarbothioate |
InChI |
InChI=1S/C9H11NO4S2/c1-13-8-4-3-6(16(10,11)12)5-7(8)9(15)14-2/h3-5H,1-2H3,(H2,10,11,12) |
Clave InChI |
CWNMOSOZAFYNOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=S)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


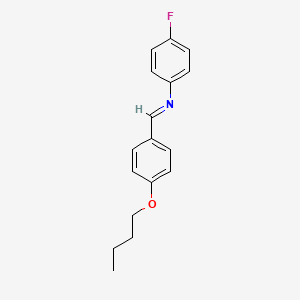
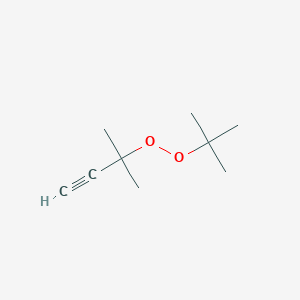
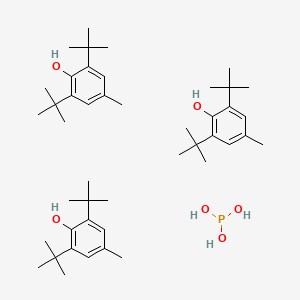
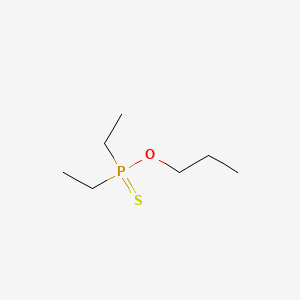

![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
